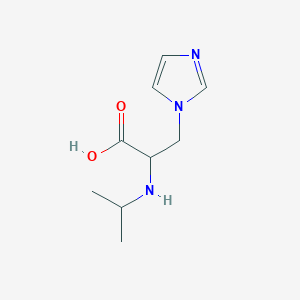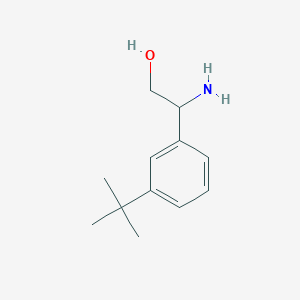
1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H14O2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a prop-2-en-1-ol group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, cerium ammonium nitrate, or lanthanide triflates . These reactions typically occur under mild conditions and can yield high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of eco-friendly catalysts and solvents is also a consideration to minimize environmental impact.
化学反応の分析
Types of Reactions: 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the replacement of the hydroxyl group.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted ethers or esters.
科学的研究の応用
1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and cyclic ethers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound’s hydroxyl group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In reduction reactions, the double bond and hydroxyl group are reduced to form saturated alcohols.
類似化合物との比較
Tetrahydropyran: A simpler analog without the prop-2-en-1-ol group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A compound with a similar tetrahydropyran ring but different substituents.
Bisabolol oxide: A related compound with a similar ring structure but different functional groups.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-(oxan-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)7-4-3-5-10-6-7/h2,7-9H,1,3-6H2 |
InChIキー |
ZDVHGGYMNZRLLY-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1CCCOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)







![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)


![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
